molecular formula C9H15N3O2 B1384827 1-hexyl-4-nitro-1H-pyrazole CAS No. 1171685-13-4

1-hexyl-4-nitro-1H-pyrazole

Cat. No.: B1384827
CAS No.: 1171685-13-4
M. Wt: 197.23 g/mol
InChI Key: ZJVSHABVHNCCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.24 g/mol . It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-hexyl-4-nitro-1H-pyrazole involves several steps and can be achieved through various synthetic routes. One common method includes the reaction of hexylhydrazine with 4-nitro-1H-pyrazole under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Hexyl-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-hexyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

1-Hexyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its hexyl group, which imparts specific hydrophobic characteristics and influences its reactivity and interaction with other molecules.

Properties

IUPAC Name

1-hexyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-5-6-11-8-9(7-10-11)12(13)14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVSHABVHNCCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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